molecular formula C7H13BrN2O B2788673 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide CAS No. 2197062-92-1

1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide

Cat. No.: B2788673
CAS No.: 2197062-92-1
M. Wt: 221.098
InChI Key: WUJIFFRXBXWLRV-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a compound that is structurally unique and exhibits diverse chemistry . It is an analog of bicyclo [1.1.0]butane featuring a nitrogen atom at one bridgehead .


Chemical Reactions Analysis

These structures can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines . They can access diverse chemistry and are valuable as synthetic precursors to cyclobutanes and azetidines .

Safety and Hazards

The safety information available indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

Future Directions

In the past 5 years, there has been a resurgent interest in the chemistry of 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights their value as synthetic precursors to cyclobutanes and azetidines .

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carboxamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.BrH/c8-6(10)7-1-3-9(5-7)4-2-7;/h1-5H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJIFFRXBXWLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C(=O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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